molecular formula C16H18F3N3S B12241324 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B12241324
M. Wt: 341.4 g/mol
InChI Key: FVCHUJINWPYDGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a thiazole ring, a trifluoromethyl group, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Thiazole to Piperazine: The thiazole derivative is then reacted with piperazine under suitable conditions to form the desired compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution reactions using trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions to modify the functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, trifluoromethylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and antiviral agent.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Phenylthiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine
  • 1-[(2-(4-Chlorophenyl)thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine

Uniqueness

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine is unique due to the presence of the methyl group on the thiazole ring, which can influence its biological activity and chemical reactivity. The trifluoromethyl group also contributes to its distinct properties, such as increased metabolic stability and enhanced binding affinity to molecular targets.

Properties

Molecular Formula

C16H18F3N3S

Molecular Weight

341.4 g/mol

IUPAC Name

2-methyl-4-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1,3-thiazole

InChI

InChI=1S/C16H18F3N3S/c1-12-20-14(11-23-12)10-21-5-7-22(8-6-21)15-4-2-3-13(9-15)16(17,18)19/h2-4,9,11H,5-8,10H2,1H3

InChI Key

FVCHUJINWPYDGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.